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Compound of Interest

Compound Name: 1-Iodopropane-d7

Cat. No.: B108268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information of

deuterated 1-iodopropane (1-iodopropane-d7), a vital tool in various scientific and

pharmaceutical research applications. This document details the molecular geometry,

spectroscopic properties, and relevant experimental protocols, presenting quantitative data in a

clear and accessible format.

Molecular Structure and Properties
Deuterated 1-iodopropane, with the chemical formula CD₃CD₂CD₂I, is a saturated haloalkane

where all seven hydrogen atoms have been replaced by their heavier isotope, deuterium. This

isotopic substitution imparts unique properties to the molecule, making it a valuable tracer in

mass spectrometry-based proteomics research and a useful component in various

spectroscopic studies.[1]

General Properties
A summary of the general physical and chemical properties of 1-iodopropane-d7 is presented

in Table 1.
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Property Value Reference

Chemical Formula C₃D₇I [1][2]

Molecular Weight 177.04 g/mol [1][2]

CAS Number 59012-23-6

Appearance Colorless liquid

Boiling Point
101-102 °C (for non-

deuterated)

Melting Point -101 °C (for non-deuterated)

Density 1.820 g/mL at 25 °C

Isotopic Purity ≥98 atom % D

Molecular Geometry
The precise determination of bond lengths and angles is crucial for understanding the three-

dimensional structure of a molecule. While specific experimental data for the gas-phase

structure of 1-iodopropane-d7 from techniques like electron diffraction or microwave

spectroscopy is not readily available in the literature, data for the non-deuterated form, 1-

iodopropane, provides a very close approximation. Isotopic substitution with deuterium has a

negligible effect on the equilibrium bond lengths and angles.

Microwave spectroscopy is a powerful technique for obtaining accurate rotational constants,

which in turn can be used to determine molecular geometry with high precision.

Table 2: Structural Parameters of 1-Iodopropane (Approximation for 1-Iodopropane-d7)
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Parameter Value Method

Rotational Constants Awaited from specific literature Microwave Spectroscopy

C-I Bond Length Awaited from specific literature Microwave Spectroscopy

C-C Bond Lengths Awaited from specific literature Microwave Spectroscopy

C-D Bond Lengths Awaited from specific literature Microwave Spectroscopy

Bond Angles Awaited from specific literature Microwave Spectroscopy

(Note: This table will be populated with specific values upon successful retrieval from dedicated

microwave spectroscopy studies of 1-iodopropane.)

Spectroscopic Data
The introduction of deuterium atoms significantly alters the vibrational and nuclear magnetic

resonance spectra of 1-iodopropane, providing unique spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H) NMR spectroscopy is a key technique for confirming the incorporation and

position of deuterium in a molecule. The chemical shifts in ²H NMR are nearly identical to those

in ¹H NMR.

Table 3: Predicted ²H NMR Chemical Shifts for 1-Iodopropane-d7

Position
Predicted Chemical Shift
(δ, ppm)

Multiplicity

CD₃ ~1.0 Triplet

CD₂ (adjacent to CD₃) ~1.8 Sextet

CD₂ (adjacent to I) ~3.2 Triplet

(Note: These are predicted values based on the ¹H NMR spectrum of 1-iodopropane. Actual

experimental values may vary slightly.)
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Vibrational Spectroscopy (Infrared and Raman)
The vibrational frequencies of chemical bonds are sensitive to the masses of the constituent

atoms. The replacement of hydrogen with deuterium leads to a significant shift of the C-H

stretching and bending vibrations to lower wavenumbers (the "C-D region").

Table 4: Characteristic Infrared (IR) and Raman Vibrational Frequencies

Vibrational Mode
Wavenumber (cm⁻¹) - 1-
Iodopropane (C-H)

Predicted Wavenumber
(cm⁻¹) - 1-Iodopropane-d7
(C-D)

C-H Stretch 2850–3000 2072–2219

C-H Bend/Scissoring 1450–1470 ~1050-1100

C-I Stretch ~500-600 ~500-600

The C-D stretching vibrations typically appear in a region of the infrared spectrum that is free

from other fundamental vibrations, making them easily identifiable.

Experimental Protocols
Synthesis of 1-Iodopropane-d7
A common method for the synthesis of 1-iodopropane-d7 is through the iodination of

commercially available 1-propanol-d8. This can be achieved using various iodinating agents. A

well-established method involves the use of iodine and a reducing agent like

triphenylphosphine, a variation of the Appel reaction.

Protocol: Synthesis of 1-Iodopropane-d7 from 1-Propanol-d8

Materials:

1-Propanol-d8 (CD₃CD₂CD₂OD)

Triphenylphosphine (PPh₃)

Iodine (I₂)
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Imidazole

Anhydrous dichloromethane (DCM)

Saturated aqueous sodium thiosulfate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

1. In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve

triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) in anhydrous

dichloromethane.

2. Cool the mixture to 0 °C in an ice bath.

3. Slowly add iodine (1.2 equivalents) portion-wise to the stirred solution. The mixture will

turn dark brown.

4. Add 1-propanol-d8 (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

5. Allow the reaction to warm to room temperature and stir for 12-16 hours.

6. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS).

7. Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate

solution to remove excess iodine.

8. Separate the organic layer and wash it sequentially with water and brine.

9. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

10. Purify the crude product by fractional distillation to obtain pure 1-iodopropane-d7.

Synthesis Workflow
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Caption: Synthesis of 1-iodopropane-d7 from 1-propanol-d8.

²H NMR Spectroscopy
Protocol: Acquisition of a ²H NMR Spectrum

Sample Preparation: Dissolve approximately 5-20 mg of 1-iodopropane-d7 in a suitable

non-deuterated solvent (e.g., CHCl₃ or acetone). The use of a protonated solvent is crucial to

avoid a large solvent signal that would overwhelm the analyte signals.

Instrument Setup:

Use a high-field NMR spectrometer equipped with a broadband probe.

Tune the probe to the deuterium frequency.

Acquisition Parameters:

Acquire the spectrum unlocked, as there is no deuterated solvent to provide a lock signal.

Shim the magnetic field on the proton signal of the solvent.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the

deuterium nucleus is less sensitive than the proton.

The chemical shift can be referenced to the natural abundance deuterium signal of the

solvent.

Infrared (IR) Spectroscopy
Protocol: Acquisition of an FT-IR Spectrum
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Sample Preparation: As 1-iodopropane-d7 is a liquid, the spectrum can be acquired neat.

Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl)

plates to create a thin film.

Instrument Setup:

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Record a background spectrum of the empty sample holder or clean salt plates.

Acquisition:

Place the sample in the spectrometer's sample compartment.

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Applications in Research and Development
The primary application of deuterated 1-iodopropane is as an isotopic labeling agent in mass

spectrometry-based quantitative proteomics. In a typical workflow, different cell populations

(e.g., control vs. treated) are cultured and their proteins are extracted. The proteins from each

population are then alkylated with either the light (non-deuterated) or heavy (deuterated)

version of an alkylating agent, such as iodoacetamide, which can be synthesized using 1-

iodopropane. The samples are then combined, digested into peptides, and analyzed by LC-

MS/MS. The mass difference between the light and heavy labeled peptides allows for the

relative quantification of protein abundance between the two samples.

Isotopic Labeling Workflow in Proteomics
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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